
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in neuronal communication and synaptic plasticity. CPP has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This inhibition of NMDA receptor activity leads to a reduction in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the induction of apoptosis in certain cell types. 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has also been found to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor activity. However, 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has some limitations, including its potential toxicity and the fact that it can interfere with other ion channels and receptors at high concentrations.
Orientations Futures
There are many potential future directions for research on 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide and related compounds. One area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. Another area of interest is the investigation of the role of NMDA receptors in pain and inflammation, and the development of new therapies for related conditions. Additionally, research on the biochemical and physiological effects of 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide and related compounds may lead to new insights into the mechanisms underlying synaptic plasticity, neuronal excitability, and cell death.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with 3-chlorophenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-bromopropionitrile and subsequent reduction of the nitrile group with lithium aluminum hydride. The final product is obtained by treatment with propionic anhydride.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and pain. 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been found to be a useful tool for studying the mechanisms underlying these processes, as well as for developing new therapies for related disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-12(9-15)16-13(17)7-6-10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFAUHWSYKYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

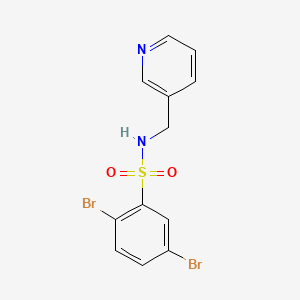

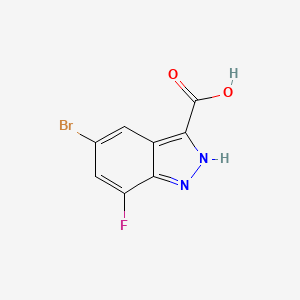

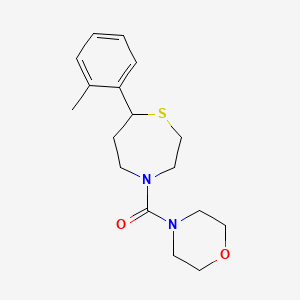
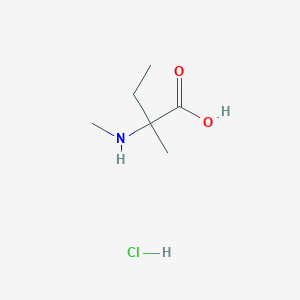
![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

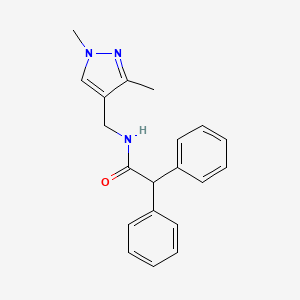
![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)
![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

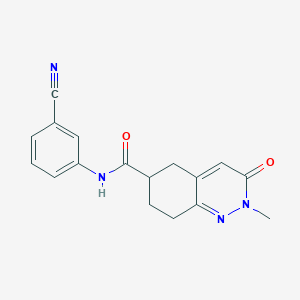
![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)